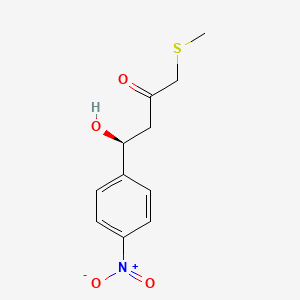
2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- is a complex organic compound with a unique structure that includes a butanone backbone, a hydroxy group, a methylthio group, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Butanone Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Hydroxy Group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Addition of the Methylthio Group: This can be done through thiolation reactions using methylthiolating agents like methylthiol chloride.
Attachment of the Nitrophenyl Group: This step usually involves nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methylthio group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, the nitrophenyl group can participate in π-π interactions, and the methylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanone, 4-hydroxy-4-(4-nitrophenyl)-, (4S)-: Lacks the methylthio group.
2-Butanone, 4-hydroxy-1-(methylthio)-4-phenyl-, (4S)-: Lacks the nitro group on the phenyl ring.
2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-methoxyphenyl)-, (4S)-: Has a methoxy group instead of a nitro group on the phenyl ring.
Uniqueness
The presence of both the methylthio and nitrophenyl groups in 2-Butanone, 4-hydroxy-1-(methylthio)-4-(4-nitrophenyl)-, (4S)- makes it unique compared to its analogs
Propiedades
Número CAS |
431046-65-0 |
|---|---|
Fórmula molecular |
C11H13NO4S |
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
(4S)-4-hydroxy-1-methylsulfanyl-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C11H13NO4S/c1-17-7-10(13)6-11(14)8-2-4-9(5-3-8)12(15)16/h2-5,11,14H,6-7H2,1H3/t11-/m0/s1 |
Clave InChI |
CPIUKRRVJINGPX-NSHDSACASA-N |
SMILES isomérico |
CSCC(=O)C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |
SMILES canónico |
CSCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















